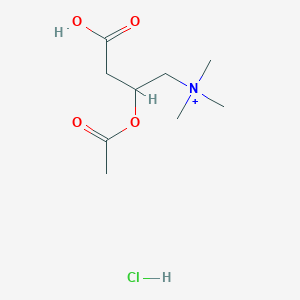
(+/-)-ACETYLCARNITINE CHLORIDE
概要
説明
- 構造的には、アミノ酸L-カルニチン にアセチル基が結合しています。このアセチル化により、バイオアベイラビリティと神経保護作用が向上します。
レバセカルニチン: (アセチル-L-カルニチン)は、から得られる天然化合物です。細胞エネルギー代謝と細胞内の脂肪酸輸送に重要な役割を果たします。
準備方法
合成経路: レバセカルニチンは、酢酸無水物または塩化アセチルを使用してをアセチル化することにより合成できます。
工業生産: 商業的には、化学合成またはの酵素的アセチル化によって製造されます。
化学反応の分析
反応: レバセカルニチンは、を含むさまざまな反応を起こします。
一般的な試薬と条件: アセチル化には、通常、塩基の存在下で酢酸無水物または塩化アセチルを使用します。
主な生成物: 主な生成物は、アセチル-L-カルニチン自体です。
科学的研究の応用
神経障害の治療: レバセカルニチンは、糖尿病性神経障害の治療における有効性について研究されています。
認知機能の向上: 一部の研究では、認知機能と記憶力を向上させる可能性が示唆されています。
精神医学的影響: レバセカルニチンサプリメントと関連した精神病の報告があります.
科学的研究の応用
Neuroprotective Effects
ALCAR has been extensively studied for its neuroprotective properties, particularly in conditions such as Alzheimer's disease (AD) and peripheral neuropathies.
- Alzheimer's Disease : A multicenter, double-blind study evaluated the efficacy of ALCAR in patients with probable AD. The study found that while both ALCAR and placebo groups declined at similar rates overall, early-onset AD patients (aged 65 or younger) showed a trend toward slower cognitive decline when treated with ALCAR compared to placebo. This suggests potential benefits for younger patients with rapidly progressing AD .
- Peripheral Neuropathy : ALCAR has demonstrated neuroprotective effects in various forms of peripheral neuropathy. It enhances nerve growth factor (NGF) actions and promotes peripheral nerve regeneration. In diabetic neuropathy models, ALCAR exhibited anti-apoptotic effects and increased acetylcholine production, contributing to improved nerve function and pain relief .
Pain Management
ALCAR is gaining attention for its analgesic properties in chronic pain management, particularly in neuropathic pain.
- Chronic Pain Syndromes : Research indicates that ALCAR can be beneficial in managing pain associated with conditions like fibromyalgia and diabetic neuropathy. Its ability to reduce oxidative stress and enhance mitochondrial function contributes to its effectiveness as an analgesic agent .
Metabolic Disorders
The compound plays a crucial role in fatty acid metabolism and energy production.
- Fatty Acid Oxidation : ALCAR facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby improving energy status in cells. This is particularly relevant in metabolic disorders where energy production is compromised .
- Mitochondrial Biogenesis : Studies have shown that ALCAR can induce mitochondrial biogenesis, which is vital for maintaining cellular energy homeostasis, especially after injuries such as spinal cord damage .
Clinical Trials and Efficacy Studies
Several clinical trials have assessed the efficacy of ALCAR across various conditions:
作用機序
ミトコンドリア機能: レバセカルニチンは、ミトコンドリア膜を介した脂肪酸輸送を促進することにより、ミトコンドリアのエネルギー産生を強化します。
神経保護: 神経細胞を酸化ストレスから保護し、神経伝達物質のバランスを改善する可能性があります。
類似化合物の比較
類似化合物: その他のカルニチン誘導体(例:プロピオニル-L-カルニチン、パルミトイル-L-カルニチン)。
独自性: レバセカルニチンのアセチル化は、バイオアベイラビリティと特定の効果に影響を与えるため、レバセカルニチンを際立たせています。
類似化合物との比較
Similar Compounds: Other carnitine derivatives (e.g., propionyl-L-carnitine, palmitoyl-L-carnitine).
Uniqueness: Levacecarnine’s acetylation sets it apart, influencing its bioavailability and specific effects.
生物活性
(+/-)-Acetylcarnitine chloride, commonly referred to as acetyl-L-carnitine (ALCAR), is a derivative of L-carnitine that plays a significant role in cellular metabolism and neuroprotection. This article discusses its biological activity, clinical applications, and relevant research findings.
Acetyl-L-carnitine functions primarily as an acetyl group donor , facilitating the transport of fatty acids into the mitochondria for energy production. It is synthesized from L-carnitine through the action of the enzyme carnitine acetyltransferase (CAT), which transfers an acetyl moiety from acetyl-CoA to L-carnitine, resulting in ALCAR. This process is crucial for maintaining metabolic flexibility and preventing the accumulation of long-chain acyl-CoAs, which can be detrimental to cellular health .
Neuroprotective Effects
ALCAR has been extensively studied for its neuroprotective properties. It has demonstrated the ability to:
- Enhance mitochondrial function : ALCAR administration has been shown to improve mitochondrial biogenesis and function, particularly in models of brain injury and neurodegenerative diseases .
- Reduce oxidative stress : It decreases markers of oxidative stress and pro-inflammatory cytokines, contributing to cell survival and function .
- Support neurotransmitter synthesis : The acetyl moiety from ALCAR can be utilized in the synthesis of acetylcholine and other neurotransmitters, thereby enhancing cognitive function .
Alzheimer's Disease
A multicenter, placebo-controlled study involving 431 patients with mild to moderate Alzheimer's disease assessed the efficacy of ALCAR. The study found no significant differences between ALCAR and placebo groups in primary cognitive measures. However, a subgroup analysis suggested that younger patients (aged 65 or younger) may experience slower cognitive decline when treated with ALCAR compared to those receiving placebo .
Amyotrophic Lateral Sclerosis (ALS)
In a retrospective observational study on ALS patients, ALCAR was administered at doses of 1.5 g/day and 3 g/day. While no statistically significant differences were observed in overall survival or functional scores between treated and untreated groups, a trend indicated that lower doses might be beneficial for certain patient cohorts .
Research Findings
Numerous studies underscore the diverse biological activities of ALCAR:
- Neuroplasticity : ALCAR has been linked to enhanced neuroplasticity, which may aid recovery from neurological injuries .
- Antidepressant Effects : Research indicates that ALCAR supplementation can improve depressive symptoms in specific populations, such as uremic patients undergoing hemodialysis .
Summary of Key Studies
| Study | Population | Dosage | Main Findings |
|---|---|---|---|
| Observational Study on ALS | ALS Patients | 1.5 g/day & 3 g/day | No significant survival differences; potential benefit at lower doses |
| Alzheimer's Disease Study | Patients with AD | 3 g/day | No overall cognitive improvement; younger patients may benefit |
| Neuroplasticity Research | Various populations | Variable | Enhanced neuroplasticity observed; implications for recovery |
特性
CAS番号 |
2504-11-2 |
|---|---|
分子式 |
C9H18NO4.Cl C9H18ClNO4 |
分子量 |
239.69 g/mol |
IUPAC名 |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H |
InChIキー |
JATPLOXBFFRHDN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
正規SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Key on ui other cas no. |
2504-11-2 5080-50-2 |
ピクトグラム |
Irritant |
溶解性 |
>36 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















